molecular formula C22H31N3O4 B2696029 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097890-47-4

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

货号: B2696029
CAS 编号: 2097890-47-4
分子量: 401.507
InChI 键: WMYJWBLUKHRPGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

准备方法

The synthesis of 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of hydrazines, diazo compounds, and hydrazones under different conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

科学研究应用

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications, including:

作用机制

The mechanism of action of 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes in the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can be compared with other pyrazole derivatives, such as:

生物活性

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{21}H_{30}N_{2}O_{4}
  • Molecular Weight : 374.48 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammatory pathways.
  • Receptor Modulation : It potentially modulates receptors related to pain and inflammation, contributing to its therapeutic effects.

Research indicates that the compound can alter signaling pathways associated with cell proliferation and apoptosis, which are critical in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). For instance:
    • Compound derivatives demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CHep-217.82

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented:

  • Mechanistic Insights : These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models .

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

  • Study on MCF7 Cells :
    • Researchers evaluated a series of pyrazole compounds for their cytotoxic effects on MCF7 cells.
    • Results indicated that certain derivatives significantly inhibited cell proliferation at low concentrations.
  • Inflammation Models :
    • In vivo models demonstrated that pyrazole derivatives reduced inflammatory markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide?

  • Methodology : Synthesis typically involves multi-step reactions with careful control of temperature, solvent choice (e.g., absolute ethanol or DMF), and catalyst use. For example, refluxing with glacial acetic acid as a catalyst for 4–6 hours under anhydrous conditions can yield intermediates like pyrazole-containing cyclohexylamines . Purification via column chromatography or recrystallization is critical to achieving >95% purity.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Use a combination of 1H/13C NMR to confirm the benzamide backbone and pyrazole/cyclohexyl substituents . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves stereochemistry of the cyclohexyl group .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodology : Employ HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Melting point analysis (expected range: 180–185°C) and thin-layer chromatography (TLC) with UV visualization provide rapid purity checks. Quantify residual solvents via GC-MS .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s heterocyclic motifs. Use cell viability assays (MTT or ATP-luciferase) in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include controls for solvent effects (e.g., DMSO <0.1%) .

Q. How can solubility challenges be addressed in formulation for biological testing?

  • Methodology : Use co-solvents (e.g., PEG-400 or cyclodextrins) for in vitro studies. For in vivo work, prepare nanoparticle formulations (PLGA or liposomes) to enhance bioavailability. Measure solubility via shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology : Conduct meta-analysis to identify variables such as assay type (e.g., cell-free vs. cell-based), compound purity, or cell line specificity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference synthetic protocols to rule out structural variability .

Q. What strategies elucidate structure-activity relationships (SAR) for the pyrazole-cyclohexylbenzamide scaffold?

  • Methodology : Synthesize analogs with modified substituents (e.g., ethoxy vs. methoxy groups on the benzamide) and test in parallel bioassays. Use molecular docking to predict interactions with targets like ATP-binding pockets. Correlate logP values (from HPLC) with membrane permeability data .

Q. How does metabolic stability of this compound impact its therapeutic potential?

  • Methodology : Perform microsomal stability assays (human/rat liver microsomes) to measure half-life (t½) and identify metabolic hotspots (e.g., ethoxy group oxidation). Use LC-MS/MS to detect metabolites. Compare with structural analogs to guide medicinal chemistry optimization .

Q. What computational approaches predict off-target interactions or toxicity?

  • Methodology : Apply pharmacophore modeling and machine learning (e.g., DeepChem) to screen against toxicity databases (e.g., Tox21). Use molecular dynamics simulations to assess binding to cytochrome P450 isoforms, which may explain hepatotoxicity risks .

Q. How can synergistic effects be evaluated in combination therapies?

  • Methodology : Design checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with standard drugs (e.g., cisplatin for cancer). Use synergyfinder.ai for data analysis. Validate mechanisms via transcriptomics (RNA-seq) to identify pathway crosstalk .

属性

IUPAC Name

3,4,5-triethoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-4-27-19-14-16(15-20(28-5-2)21(19)29-6-3)22(26)24-17-8-10-18(11-9-17)25-13-7-12-23-25/h7,12-15,17-18H,4-6,8-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJWBLUKHRPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。